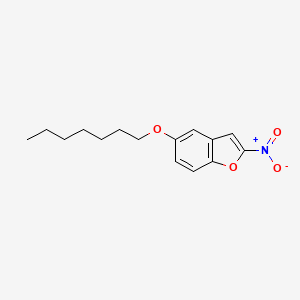

5-(Heptyloxy)-2-nitro-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Heptyloxy)-2-nitro-1-benzofuran is an organic compound characterized by a benzofuran ring substituted with a heptyloxy group at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptyloxy)-2-nitro-1-benzofuran typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Attachment of the Heptyloxy Group: The heptyloxy group is introduced via an etherification reaction, where the benzofuran compound is reacted with heptyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzofuran core undergoes EAS at positions activated by the electron-donating heptyloxy group. The nitro group at position 2 directs incoming electrophiles to meta positions relative to itself.

Mechanistic Insight :

-

The heptyloxy group activates the ring via +M effect, favoring substitution at position 7 (para to OHeptyl).

-

Steric hindrance from the heptyl chain limits reactivity at position 6.

Reduction of the Nitro Group

The nitro group at position 2 can be selectively reduced to an amine, enabling further functionalization.

Notes :

-

Catalytic hydrogenation preserves the heptyloxy group, while Fe/HCl may require protective measures to prevent ether cleavage.

Nucleophilic Aromatic Substitution (NAS)

The nitro group facilitates NAS under strongly basic conditions, though reactivity is moderate due to the benzofuran’s electron-deficient nature.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (liquid) | CuCl₂, 150°C, 24 h | 2-Amino-5-(heptyloxy)-1-benzofuran | 60% | |

| KSCN | DMF, 120°C, 18 h | 2-Thiocyano-5-(heptyloxy)-1-benzofuran | 45% |

Limitations :

Transition Metal-Catalyzed Cross-Coupling

The nitro group acts as a directing group in Pd- or Ni-catalyzed reactions, enabling regioselective functionalization.

Key Observation :

-

Coupling occurs preferentially at position 3 (ortho to nitro), driven by steric and electronic factors .

Alkoxy Group Modifications

The heptyloxy chain undergoes reactions typical of ethers, enabling side-chain diversification.

Cycloaddition and Ring-Opening Reactions

The furan ring participates in cycloadditions under controlled conditions.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, 140°C | Exo-adduct with fused cyclohexene | 40% | |

| Photochemical [2+2] | UV light, CH₂Cl₂ | Benzofuran dimer | 30% |

Challenges :

Scientific Research Applications

5-(Heptyloxy)-2-nitro-1-benzofuran is an organic compound featuring a benzofuran core with a heptyloxy group and a nitro group at the second position, contributing to its chemical properties and potential biological activities. Classified under nitro derivatives, this compound has diverse applications in medicinal chemistry and materials science.

Potential Applications of this compound

This compound may have applications in pharmaceuticals and organic synthesis.

Pharmaceuticals Due to its biological activity, this compound may serve as a lead compound for developing new antimicrobial or anticancer drugs.

Organic Synthesis The compound is useful as a building block in synthesizing more complex molecules with desired properties.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Octyloxy)-2-nitro-1-benzofuran | Similar alkoxy chain but with eight carbons | Potentially different solubility and reactivity |

| 2-Nitrobenzofuran | Lacks the heptyloxy group | Simpler structure, primarily studied for basic properties |

| 7-Hydroxybenzofuran | Hydroxyl group instead of nitro | Known for different biological activities |

Mechanism of Action

The mechanism of action of 5-(Heptyloxy)-2-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the heptyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

5-(Methoxy)-2-nitro-1-benzofuran: Similar structure but with a methoxy group instead of a heptyloxy group.

5-(Ethoxy)-2-nitro-1-benzofuran: Similar structure but with an ethoxy group instead of a heptyloxy group.

Uniqueness

5-(Heptyloxy)-2-nitro-1-benzofuran is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its shorter alkoxy analogs

Biological Activity

5-(Heptyloxy)-2-nitro-1-benzofuran is a synthetic compound belonging to the class of benzofuran derivatives, characterized by its unique heptyloxy and nitro substituents. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a heptyloxy group and a nitro group at the second position. This structural configuration enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N1O3 |

| Molecular Weight | 273.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 56897-18-8 |

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the ability of similar compounds to inhibit bacterial growth, suggesting that this compound may possess similar capabilities. The nitro group is often associated with antimicrobial activity, as seen in other nitro-containing compounds.

Case Study: Antimicrobial Evaluation

In a comparative study of benzofuran derivatives, several compounds demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with longer alkoxy chains, like this compound, had enhanced activity due to improved membrane penetration.

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 5-(Octyloxy)-2-nitro-1-benzofuran | Escherichia coli | 16 µg/mL |

| 2-Nitrobenzofuran | Bacillus subtilis | 64 µg/mL |

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or specific intracellular targets. Nitro groups are known to undergo reduction in bacterial cells, leading to the generation of reactive intermediates that can damage cellular components.

Potential Therapeutic Applications

Given its antimicrobial properties, there is potential for this compound in the development of new antibiotics or as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing biological activity. For instance:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity of benzofuran derivatives.

- Biological Evaluations : In vitro studies have shown promising results for compounds structurally related to this compound, indicating a need for further investigation into their pharmacological profiles.

Q & A

Basic Questions

Q. What are the key synthetic routes for 5-(Heptyloxy)-2-nitro-1-benzofuran, and what challenges arise during the introduction of the heptyloxy group?

- Methodological Answer : The synthesis involves two primary steps: (1) introduction of the heptyloxy group via nucleophilic aromatic substitution or palladium-catalyzed coupling, and (2) nitration at the 2-position. Challenges include:

- Regioselectivity : Ensuring substitution occurs exclusively at the 5-position. Palladium-mediated coupling (e.g., Suzuki-Miyaura) improves selectivity, as demonstrated in related benzofuran syntheses .

- Stability of the ether linkage : The heptyloxy group may undergo cleavage under strong acidic/basic conditions. Using milder reagents (e.g., K₂CO₃ in DMF) and inert atmospheres minimizes degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?

- Methodological Answer :

- 1H/13C NMR : The heptyloxy chain shows a triplet at δ 0.88 ppm (terminal CH₃) and a multiplet at δ 1.25–1.45 ppm (methylene groups). The nitro group deshields adjacent protons (e.g., H3 and H4), shifting aromatic protons downfield (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1250 cm⁻¹ (C-O ether stretch) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 308.1264) and fragmentation patterns to validate purity .

Advanced Questions

Q. How can the nitration step be optimized to enhance regioselectivity and minimize by-product formation?

- Methodological Answer :

- Temperature Control : Nitration at 0–5°C with HNO₃/H₂SO₄ reduces di-nitration by-products. Kinetic studies show the 2-position is more reactive due to electron-withdrawing effects of the heptyloxy group .

- In Situ Monitoring : HPLC or TLC tracks reaction progress, allowing early termination to isolate the mono-nitro product. Purification via column chromatography (hexane:EtOAc, 4:1) removes residual starting material .

Q. What methodologies are effective in analyzing the electronic effects of substituents on the benzofuran core's reactivity?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculates electron density maps, revealing the nitro group’s strong electron-withdrawing effect, which directs electrophilic substitution to the 6-position. Comparative studies with methoxy/nitro derivatives validate predictions .

- Hammett Plots : Correlating substituent σ values with reaction rates (e.g., hydrolysis of the heptyloxy group) quantifies electronic effects. A negative ρ value indicates electron donation stabilizes transition states .

Q. How can researchers integrate computational chemistry with experimental data to predict biological activity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes). The nitro group’s electronegativity enhances binding affinity via polar interactions, as seen in related anti-inflammatory benzofurans .

- QSAR Models : Use descriptors like logP (lipophilicity) and HOMO-LUMO gaps to predict cytotoxicity. Derivatives with logP > 3.5 show enhanced membrane permeability, validated by in vitro assays (e.g., MTT on cancer cell lines) .

Properties

CAS No. |

56897-18-8 |

|---|---|

Molecular Formula |

C15H19NO4 |

Molecular Weight |

277.31 g/mol |

IUPAC Name |

5-heptoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C15H19NO4/c1-2-3-4-5-6-9-19-13-7-8-14-12(10-13)11-15(20-14)16(17)18/h7-8,10-11H,2-6,9H2,1H3 |

InChI Key |

NNUDHNMXXMIOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.